5-(Naphthalen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one

Lipophilicity LogP Physicochemical Property

5-(Naphthalen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one (CAS 651293-76-4) is a heterocyclic small molecule composed of a thieno[2,3-d]pyrimidin-4(3H)-one core with a naphthalen-2-yl substituent at the 5-position. Its molecular formula is C₁₆H₁₀N₂OS with a molecular weight of 278.33 g/mol.

Molecular Formula C16H10N2OS
Molecular Weight 278.33
CAS No. 651293-76-4
Cat. No. B2681713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Naphthalen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one
CAS651293-76-4
Molecular FormulaC16H10N2OS
Molecular Weight278.33
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C3=CSC4=C3C(=O)NC=N4
InChIInChI=1S/C16H10N2OS/c19-15-14-13(8-20-16(14)18-9-17-15)12-6-5-10-3-1-2-4-11(10)7-12/h1-9H,(H,17,18,19)
InChIKeyMPDNREGXVQZJCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Naphthalen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one (CAS 651293-76-4): Chemical Identity, Vendor Specifications, and Baseline Procurement Profile


5-(Naphthalen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one (CAS 651293-76-4) is a heterocyclic small molecule composed of a thieno[2,3-d]pyrimidin-4(3H)-one core with a naphthalen-2-yl substituent at the 5-position . Its molecular formula is C₁₆H₁₀N₂OS with a molecular weight of 278.33 g/mol . Commercially, it is available from multiple vendors at ≥98% purity (HPLC), with recommended storage at 2–8°C sealed under dry conditions, and shipping permitted at room temperature within the continental US . Key calculated physicochemical parameters include a predicted LogP of 3.8048, topological polar surface area (TPSA) of 45.75 Ų, one hydrogen bond donor, and three hydrogen bond acceptors . The compound is supplied exclusively for research and further manufacturing use, not for direct human application .

Why 5-Arylthieno[2,3-d]pyrimidin-4(3H)-ones Are Not Interchangeable: The Critical Influence of the 5-Aryl Substituent on Lipophilicity and Molecular Recognition


The thieno[2,3-d]pyrimidin-4(3H)-one scaffold is highly sensitive to substitution at the 5-position, where the aryl group directly modulates lipophilicity, steric encumbrance, and electronic character—parameters that dictate target binding, ADME properties, and formulation behavior [1]. Replacing the naphthalen-2-yl moiety of the target compound with a smaller phenyl group reduces the predicted LogP from 3.8048 to 3.0639, a difference of 0.74 log units that corresponds to an approximately 5.5-fold decrease in octanol-water partition coefficient [2]. Such shifts are sufficient to alter membrane permeability, protein binding, and metabolic stability in biological assays [1][3]. Furthermore, the extended π-surface and conformational preference of the 2-naphthyl group create a distinct pharmacophoric footprint that cannot be mimicked by substituted phenyl or heteroaryl analogs, making blind substitution in procurement scientifically unsound [1].

Quantitative Differentiation Evidence for 5-(Naphthalen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one Against Closest Structural Analogs


Lipophilicity Advantage: Naphthalen-2-yl vs. Phenyl at the 5-Position Increases LogP by 0.74 Units

The target compound bearing a naphthalen-2-yl group exhibits a calculated LogP (ALogP) of 3.8048 . In contrast, the direct phenyl analog, 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one (CAS 35978-39-3), has a LogP of 3.0639 [1]. This represents an increase of 0.7409 log units, translating to an approximately 5.5-fold higher predicted octanol-water partition coefficient. The enhanced lipophilicity is consistent with the additional fused benzene ring in the naphthalene system and is expected to confer different membrane partitioning and protein-binding behavior.

Lipophilicity LogP Physicochemical Property ADME

Steric and Conformational Differentiation: The 2-Naphthyl Substituent Provides Extended π-Surface Unavailable in Phenyl or 4-Substituted Phenyl Analogs

The naphthalen-2-yl group provides a significantly larger aromatic surface area and a distinct linear topology compared to monocyclic aryl substituents such as phenyl (C₆H₅), 4-methylphenyl (C₇H₇), or 4-chlorophenyl (C₆H₄Cl) [1]. This extended π-system enables stronger π–π stacking and hydrophobic interactions within protein binding pockets. In the context of the thieno[2,3-d]pyrimidin-4(3H)-one SIRT2 inhibitor series, the orientation and steric bulk of the aryl group at the 5-position were identified as critical determinants of binding within the ligand-induced selectivity pocket [2]. While no specific potency data exist for the target compound, the structural differentiation from smaller 5-aryl analogs is unambiguous based on molecular topology.

Pharmacophore Molecular Recognition Steric Bulk π-Stacking

Inventory and Availability Differentiation: 5-(Naphthalen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one Has Readily Available Commercial Stock at ≥98% Purity, Contrasting with Scarcity of Certain Close Analogs

The target compound is commercially stocked by multiple suppliers, including ChemScene (Cat. No. CS-0544704, purity ≥98%) and Leyan (Cat. No. 1615365, purity 98%), with ready-to-ship quantities available in 100 mg and 250 mg sizes . In contrast, certain close analogs such as 5-(4-methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one are listed with lower purity specifications (95%) and more limited inventory . The target compound's established position in commercial catalogs ensures reliable, quality-assured procurement for repeat studies, which is particularly relevant when building structure-activity relationship (SAR) datasets where batch-to-batch consistency is critical.

Chemical Procurement Inventory Availability Purity Specification Supply Chain

High-Value Application Scenarios for 5-(Naphthalen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one in Medicinal Chemistry and Chemical Biology Research


SIRT2 Selectivity Pocket Probe Development: Exploiting the Naphthalene Moiety for Ligand-Induced Pocket Engagement

The thieno[2,3-d]pyrimidin-4(3H)-one scaffold has been validated as a privileged chemotype for SIRT2 inhibition, with the 5-position aryl group playing a decisive role in engaging the ligand-induced selectivity pocket [1]. The naphthalen-2-yl substituent of this compound offers an expanded aromatic surface that can be exploited to explore binding interactions deeper within the hydrophobic selectivity pocket. While the target compound itself has not been profiled against SIRT2, it serves as a strategic intermediate or comparator for SAR campaigns aimed at optimizing SIRT2 selectivity over SIRT1 and SIRT3 isoforms [1].

Lipophilicity-Driven Pharmacokinetic Reference in Thienopyrimidinone ADME Optimization Programs

With a calculated LogP of 3.8048, this compound occupies an intermediate lipophilicity range suitable for probing the balance between permeability and metabolic stability in ADME optimization campaigns . It can serve as a reference standard for benchmarking the lipophilicity of new 5-aryl thieno[2,3-d]pyrimidin-4(3H)-one analogs. The 0.74 LogP increment over the 5-phenyl analog provides a quantifiable step for assessing the impact of incremental lipophilicity on microsomal stability, plasma protein binding, and Caco-2 permeability within a congeneric series [2].

Scaffold-Hopping Starting Point for Anticancer Agent Design Leveraging 5-Arylthieno[2,3-d]pyrimidin-4(3H)-one Privileged Structure

Thieno[2,3-d]pyrimidin-4(3H)-one derivatives have demonstrated antiproliferative activity against multiple cancer cell lines, with certain analogs achieving IC₅₀ values as low as 0.94 μM against A549 lung cancer cells [3]. The naphthalen-2-yl-substituted compound provides a structurally differentiated starting point for scaffold-hopping exercises, where the enhanced π-stacking capability of the naphthalene group may improve target engagement with kinases or epigenetic enzymes. Its commercial availability at ≥98% purity ensures reliable sourcing for medicinal chemistry laboratories conducting focused library synthesis .

Chemical Biology Tool for Investigating Hydrophobic Protein-Protein Interaction Interfaces

The combination of a hydrogen bond-capable thienopyrimidinone core (one H-bond donor, three H-bond acceptors) with a large lipophilic naphthalene substituent (TPSA 45.75 Ų) creates a physicochemical profile well-suited for targeting shallow hydrophobic grooves on protein surfaces . This compound can be deployed as a probe to investigate the role of hydrophobic interactions in protein-protein interfaces, using the naphthalene moiety as a tunable lipophilic anchor whose contribution can be calibrated relative to smaller 5-aryl analogs.

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